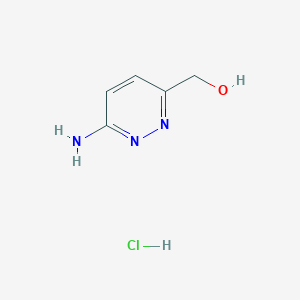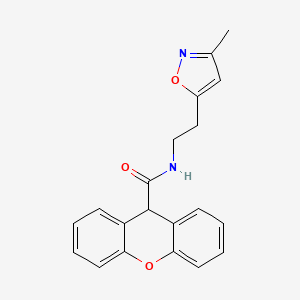
N-(2-(3-methylisoxazol-5-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoxazole derivatives typically involves the reaction of appropriate precursors under conditions that promote the formation of the isoxazole ring. For instance, the synthesis of 3-carboxyisoxazole was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative with subsequent elimination of pyrrolidine and hydrolysis of the ethyl ester . Similarly, another isoxazole compound was synthesized by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . These methods suggest that the synthesis of "N-(2-(3-methylisoxazol-5-yl)ethyl)-9H-xanthene-9-carboxamide" would likely involve the formation of an isoxazole ring followed by further functionalization to introduce the xanthene and carboxamide groups.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is confirmed using various spectroscopic techniques. For example, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound. The molecular structure analysis of "this compound" would similarly involve these analytical methods to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives can vary depending on the substituents attached to the isoxazole ring. The papers provided do not detail specific chemical reactions involving the isoxazole compounds synthesized, but they do imply that these compounds can undergo further chemical transformations. For instance, the prodrug mentioned in the first paper is metabolized in vivo to yield an active antiinflammatory agent . This suggests that "this compound" may also participate in various chemical reactions, potentially leading to biologically active metabolites.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The papers do not provide explicit data on the physical properties of the synthesized compounds. However, it is generally understood that properties such as solubility, melting point, and stability are key factors that can be deduced from the molecular structure and are important for the practical application of these compounds. The prodrug described in the first paper is absorbed intact after oral administration, indicating favorable solubility and stability for biological applications . The physical and chemical properties of "this compound" would need to be assessed in a similar manner to determine its suitability for potential applications.
科学的研究の応用
Antitumor Activity
- Synthesis and Chemistry of Antitumor Agents : A study by Stevens et al. (1984) focused on the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, showing potential as broad-spectrum antitumor agents. This research indicates the relevance of similar compounds in antitumor applications.
Synthesis and Characterization
- Organosoluble and Optically Transparent Polyamides : Guo et al. (2015) conducted a study on new aromatic dicarboxylic acids derived from xanthene units. These polyamides exhibited high thermal stability and transparency, suggesting potential in material science.
- Conductive Aromatic Polyamides for Sensing Applications : Abdel-Rahman et al. (2023) explored the synthesis of conductive polyamides and their application in detecting methotrexate, an anticancer drug.
Biological Evaluation and Molecular Docking
- Xanthine Oxidase and Tyrosinase Inhibitors : Bandgar et al. (2012) examined N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives for their inhibitory activity against xanthine oxidase and tyrosinase, indicating potential applications in therapeutic areas.
Chemical Synthesis Techniques
- Auxiliary-Directed C(sp3)-H Bond Activation : A study by Pasunooti et al. (2015) demonstrated auxiliary-directed C(sp3)-H bond activation in α-aminobutanoic acid derivatives using 5-methylisoxazole-3-carboxamide, which could be relevant for complex molecular syntheses.
Anticonvulsant Activity
- Investigations on Isoxazole Derivatives : Eddington et al. (2002) explored the anticonvulsant activity of enaminones, particularly focusing on isoxazole derivatives. This suggests potential applications in neuropharmacology.
作用機序
Oxazoles
are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom . They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
特性
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-12-14(25-22-13)10-11-21-20(23)19-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)19/h2-9,12,19H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJXLBUTJPCXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

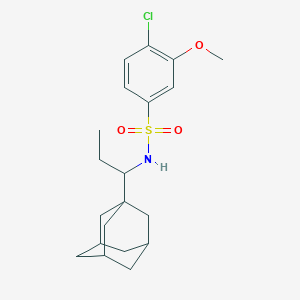

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)

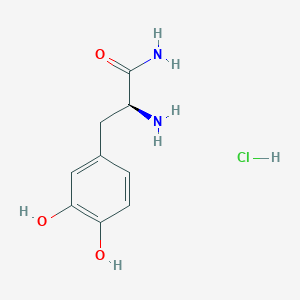

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2537551.png)
![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)
![2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2537554.png)
![N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2537556.png)
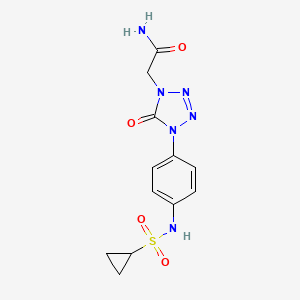
![5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2537559.png)
